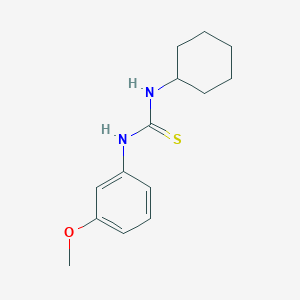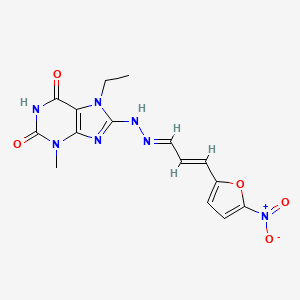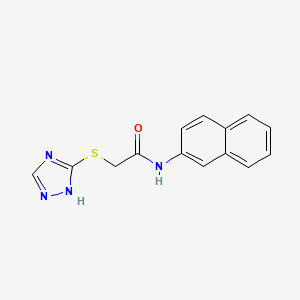![molecular formula C23H26N4O2 B5779971 N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)
N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as CT100, is a novel compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of gene expression, and improvement of insulin sensitivity. N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its broad range of potential therapeutic applications. Another advantage is its relatively low toxicity. However, one limitation of N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine research. One direction is to further explore its potential therapeutic applications, particularly in cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on improving the solubility and bioavailability of N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine.
合成法
The synthesis of N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine involves the reaction of 2-(4-cyclohexylphenoxy)ethanol with 2-aminobenzaldehyde, followed by the addition of triethylamine and 4H-1,2,4-triazole-4-amine. The resulting compound is then purified by column chromatography. The yield of N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is approximately 50%.
科学的研究の応用
N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to improve cognitive function and reduce amyloid beta accumulation. In diabetes research, N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
(E)-1-[2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-6-19(7-3-1)20-10-12-22(13-11-20)28-14-15-29-23-9-5-4-8-21(23)16-26-27-17-24-25-18-27/h4-5,8-13,16-19H,1-3,6-7,14-15H2/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCASBSWDUGEDN-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)